molecular formula C19H15N3O5S2 B2879747 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide CAS No. 727689-68-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2879747
CAS No.: 727689-68-1
M. Wt: 429.47
InChI Key: GIEOFDABPVHFER-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked to a methylene group, an acetamide backbone, and a thiazole ring substituted with a 3-nitrophenyl group and a thioether bridge. Its structure combines pharmacophoric elements associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The compound’s design integrates aromatic systems (benzodioxole, nitrophenyl) and sulfur-containing heterocycles (thiazole, thioether), which are common in bioactive molecules .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c23-18(20-8-12-4-5-16-17(6-12)27-11-26-16)10-29-19-21-15(9-28-19)13-2-1-3-14(7-13)22(24)25/h1-7,9H,8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEOFDABPVHFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

C26 and SW-C165 ()

  • C26: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide
  • SW-C165: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide Comparison:
  • Both share the benzodioxol-5-ylmethyl-acetamide core but differ in substituents: C26 has a bromothiophene group, while SW-C165 has a bromobenzyl group.
  • Synthesis : Yields for both compounds were comparable (50–70%), with purification via column chromatography. C26 required a bromothiophene intermediate, whereas SW-C165 utilized a bromobenzyl precursor .

ASN90 ()

  • ASN90 : (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide
    Comparison :
  • Features a benzodioxole-ethyl-piperazine-thiadiazole scaffold. Unlike the target compound, ASN90 includes a thiadiazole ring and a piperazine linker, contributing to its role as an O-GlcNAcase inhibitor. Pharmacokinetic studies show ASN90’s efficacy in tauopathy models .

Thiazole-Containing Analogues

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()

Comparison :

  • Substitutes the thiazole ring with a benzothiazole-triazole hybrid. The nitro group at the phenyl ring is retained, but the acetamide backbone is replaced with an amine. Synthesized via click chemistry (2-nitrophenyl azide and benzothiazolylacetonitrile), achieving 82–97% yields.

Compounds 7b and 11 ()

  • 7b : Thiadiazole derivative with IC50 = 1.61 µg/mL against HepG-2 cells.
  • 11 : Thiazole derivative with IC50 = 1.98 µg/mL.
    Comparison :
  • Both exhibit strong anticancer activity. The target compound’s thiazole-3-nitrophenyl motif may confer similar cytotoxicity, though direct data are lacking .

Sulfur-Linked Heterocycles

N-(Benzo[d][1,3]dioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide ()

Comparison :

  • Structural isomer of the target compound, replacing the thiazole-thioether with a thiazolo-triazol system. The 4-methylphenyl group may enhance lipophilicity compared to the 3-nitrophenyl group. Synthesized via thioether bond formation, with unlisted yields .

Antimicrobial Acetamides ()

  • Compounds 47–50 : Feature benzo[d]thiazol-5-ylsulfonyl-piperazine-acetamide scaffolds.
    Comparison :
  • While lacking benzodioxole, these compounds demonstrate that sulfur linkages (sulfonyl, thioether) enhance antimicrobial activity. The target compound’s thioether bridge may similarly improve membrane permeability .

Table 1: Key Parameters of Comparable Compounds

Compound Name Core Structure Key Substituents Yield (%) Biological Activity Reference
Target Compound Benzodioxole-thiazole-thioacetamide 3-Nitrophenyl, thioether N/A Under investigation
C26 Benzodioxole-acetamide Bromothiophene 50–70 Anti-Salmonella
ASN90 Benzodioxole-thiadiazole-acetamide Piperazine, ethyl N/A O-GlcNAcase inhibition
4-(Benzo[d]thiazol-2-yl)-triazol-5-amine Benzothiazole-triazole 2-Nitrophenyl 82–97 Antiproliferative (proposed)
Compound 7b Thiadiazole Acetyl, methylpyridyl 80 IC50 = 1.61 µg/mL (HepG-2)

Spectral Data :

  • The target compound’s characterization would likely involve NMR (e.g., DMSO-d6 for ¹H/¹³C) and IR spectroscopy, similar to compounds in –4 and 12 .

Pharmacological and Functional Insights

  • Antimicrobial Potential: and indicate that sulfur bridges (thioether, sulfonyl) enhance antimicrobial efficacy, supporting further testing of the target compound .

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole core is constructed using a modified Hantzsch reaction. Bromoketone A (2-bromo-1-(3-nitrophenyl)ethan-1-one) reacts with thiourea B in ethanol under reflux (78°C, 12 hr) to yield 4-(3-nitrophenyl)thiazol-2-amine C (Scheme 1).

Reaction Conditions

  • Solvent : Ethanol (anhydrous)
  • Temperature : 78°C
  • Yield : 72%

Mechanistic Insights
Thiourea attacks the electrophilic α-carbon of bromoketone A , followed by cyclodehydration to form the thiazole ring. The nitro group stabilizes the intermediate through resonance.

Thioether Linkage Installation

Thiomethyl Oxidation and Displacement

Thiazol-2-amine C is converted to thiol D via a two-step process:

  • Thiomethylation : Treatment with methyl iodide and K₂CO₃ in DMF (25°C, 4 hr) yields 2-(methylthio)-4-(3-nitrophenyl)thiazole.
  • Oxidation and Displacement : Oxidation with 3-chloroperbenzoic acid (mCPBA) generates sulfonylmethyl intermediate E , which undergoes nucleophilic displacement with mercaptoacetic acid in THF (0°C → 25°C, 6 hr) to afford 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetic acid F (Scheme 2).

Optimization Data

Step Reagent Solvent Temp (°C) Yield (%)
1 CH₃I DMF 25 85
2 mCPBA CH₂Cl₂ 0 → 25 67
3 HSCH₂COOH THF 25 89

Amide Coupling with Benzo[d]dioxol-5-ylmethylamine

Carbodiimide-Mediated Coupling

Thioacetic acid F reacts with benzo[d]dioxol-5-ylmethylamine G using EDCl/HOBt in DCM (0°C → 25°C, 24 hr) to form the target compound (Scheme 3).

Critical Parameters

  • Molar Ratio : 1:1.2 (acid:amine)
  • Base : N-Methylmorpholine (2 eq)
  • Yield : 68%

Side Reactions

  • Overactivation of the carboxylic acid leads to oxazolone byproducts.
  • Excess EDCl causes epimerization at the α-carbon.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines thiazole formation, thioether installation, and amide coupling in a single reactor (Table 1):

Conditions

  • Solvent : THF/DMF (3:1)
  • Catalyst : CuI (10 mol%)
  • Yield : 54%

Solid-Phase Synthesis

Immobilization of the thiazole-thioacetate on Wang resin enables iterative coupling with benzodioxole-amine, though yields remain lower (37%) due to steric hindrance.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–6.82 (m, 7H, aromatic), 4.52 (s, 2H, CH₂), 3.21 (s, 2H, SCH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity.

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